1-(3-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Synthesis Analysis
Synthesis of related triazole compounds involves multi-step processes starting from basic aromatic compounds. For example, Kan et al. (2015) described a synthesis route for a similar triazole derivative through a five-step process starting from 4-chlorobenzenamine, achieving an 88% yield and characterized by 1H NMR and MS (Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated through various analytical techniques, including crystallography. For instance, Ji et al. (2018) determined the crystal structure of a triazole compound via X-ray diffraction, highlighting its potential inhibitory capacity against cancer cell lines (Ji et al., 2018).
Chemical Reactions and Properties
Triazole compounds engage in a variety of chemical reactions, reflective of their reactivity and functional group transformations. Shen et al. (2013) synthesized new triazole carboxamides, characterizing them through NMR, IR, MS spectra, and x-ray diffraction crystallography, indicating diverse reactivity and potential for further functionalization (Shen et al., 2013).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystalline form, can significantly influence their applicability in various domains. Analyzing these properties requires detailed experimental work, as seen in studies by Pokhodylo et al. (2020), where the physical characteristics of a triazole compound were investigated through crystallography and Hirshfeld surface analysis (Pokhodylo et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of triazole derivatives in various scientific and industrial applications. The synthesis and characterization of triazole compounds, as reported by Bandgar and Pandit (2003), shed light on their potential as intermediates in organic synthesis (Bandgar & Pandit, 2003).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-11-14(20)6-5-7-16(11)24-12(2)18(22-23-24)19(25)21-15-10-13(26-3)8-9-17(15)27-4/h5-10H,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQWEARNSJWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.